4-(1H-tetrazol-5-yl)aniline
Overview
Description
Synthesis Analysis
The synthesis of 4-(1H-tetrazol-5-yl)aniline and its derivatives typically involves multistep chemical processes, including the functionalization of aniline substrates or the coupling of tetrazole units with aromatic compounds. For example, Akram et al. (2019) detailed the synthesis and molecular characterization of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides, employing Density Functional Theory (DFT) calculations to assist in the understanding of their molecular structures (Akram et al., 2019). These syntheses often rely on the ability to introduce tetrazole groups into aromatic systems, leveraging the reactivity of nitro derivatives and azides.
Molecular Structure Analysis
The molecular structure of 4-(1H-tetrazol-5-yl)aniline derivatives has been extensively studied through experimental techniques and theoretical calculations. For instance, the work by Wu et al. (2021) on the crystal structure and vibrational properties of related compounds underscores the importance of DFT calculations and X-ray diffraction in elucidating the geometry, electronic configuration, and intermolecular interactions of such molecules (Wu et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of 4-(1H-tetrazol-5-yl)aniline derivatives encompasses a broad spectrum of reactions, including cycloadditions, substitutions, and transformations relevant to the development of pharmacologically active compounds. The study by Dippold et al. (2013) highlights the synthesis and structural characterization of 5-(1,2,4-triazol-C-yl)tetrazol-1-ol compounds, revealing insights into their potential as energetic materials and the role of different substituents in modulating their properties (Dippold et al., 2013).
Scientific Research Applications
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Scientific Field: Medicinal and Pharmaceutical Applications
- Tetrazole and its derivatives, including “4-(1H-tetrazol-5-yl)aniline”, play a very important role in medicinal and pharmaceutical applications .
- The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
- Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
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Scientific Field: Energetic Materials Design
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Scientific Field: Dye Manufacturing
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Scientific Field: Biological Evaluation
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Scientific Field: Proteomics Research
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Scientific Field: Tuberculosis Treatment
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Scientific Field: Click Chemistry
- Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
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Scientific Field: Hypertension Treatment
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Scientific Field: Synthesis of Heterocyclic Compounds
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2H-tetrazol-5-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,8H2,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPONJJKCBOJCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360113 | |
Record name | 4-(1H-tetrazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-tetrazol-5-yl)aniline | |
CAS RN |
46047-18-1 | |
Record name | 4-(1H-tetrazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-1,2,3,4-tetrazol-5-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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